4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide
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Overview
Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a benzamide group, a tert-butyl group, and a cyano group attached to a cyclopropyl group, which could give it unique properties .
Synthesis Analysis
The synthesis of an organic compound often involves multiple steps, each introducing new functional groups or building up the carbon skeleton. The synthesis could involve reactions like nucleophilic substitution, elimination, addition, or rearrangement .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The functional groups present in the molecule can give clues about its reactivity .Physical and Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. Spectroscopic methods can also provide information about the compound’s electronic structure .Scientific Research Applications
Polymer Synthesis and Properties
Research on similar compounds, such as derivatives of tert-butylcatechol and tert-butylhydroquinone, has led to the development of new polyamides and polyimides. These materials exhibit remarkable thermal stability, high glass transition temperatures, and good solubility in various organic solvents, making them suitable for advanced materials applications, including the production of films and coatings with specific mechanical and thermal properties (Hsiao et al., 2000); (Chern & Tsai, 2008).
Asymmetric Synthesis and Catalysis
Derivatives incorporating tert-butyl and cyclopropyl groups have been explored for their potential in asymmetric synthesis and catalysis. These studies include the development of chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating high enantioselectivities and catalytic activities, which are essential for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Fluorescence Chemosensors
Research into phenoxazine-based fluorescence chemosensors, including compounds with tert-butyl groups, has shown selective detection capabilities for metal ions such as Ba2+. These chemosensors operate via intramolecular charge transfer mechanisms, confirmed by DFT studies, and have applications in live cell imaging, demonstrating their potential in biological and environmental monitoring (Ravichandiran et al., 2019).
Organic Synthesis and Drug Development
Compounds with structural features similar to 4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide have been utilized in organic synthesis and the development of potential drug candidates. This includes the synthesis of cyclopropane-containing amino acids and the exploration of novel synthetic pathways leveraging the unique reactivity of related compounds for the construction of complex molecular architectures, potentially leading to new therapeutic agents (Aelterman et al., 1999); (Mukhopadhyay et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)14-8-6-13(7-9-14)17(23)20-11-16(22)21-15(10-19)12-4-5-12/h6-9,12,15H,4-5,11H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDQQDVGOSFFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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